1,1-Difluoroethyl trifluoromethanesulfonate

Description

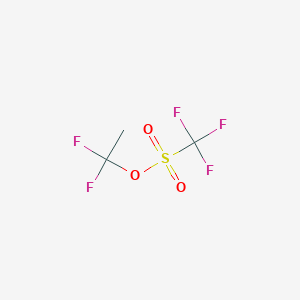

1,1-Difluoroethyl trifluoromethanesulfonate (DFET) is a fluorinated alkylating agent with the molecular formula C₃H₃F₅O₃S. It features a difluoroethyl group (CF₂CH₃) bonded to a trifluoromethanesulfonate (triflate, OTf) leaving group. This compound is structurally analogous to other triflate esters but distinguished by the CF₂CH₃ moiety, which mimics the steric and electronic properties of methoxy groups in pharmaceuticals, making it valuable in drug design . DFET is utilized in nucleophilic substitution reactions, particularly for introducing the difluoroethyl group into aromatic or carbonyl-containing substrates, enhancing metabolic stability and bioavailability in bioactive molecules .

Properties

IUPAC Name |

1,1-difluoroethyl trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5O3S/c1-2(4,5)11-12(9,10)3(6,7)8/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUKVRQUVNUSHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OS(=O)(=O)C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73323-78-1 | |

| Record name | 1,1-difluoroethyl trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Difluoroethyl trifluoromethanesulfonate can be synthesized by reacting 2,2-difluoroethanol with trifluoromethanesulfonic acid [2][2]. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure high yield and purity. The process can be carried out under an inert atmosphere to prevent unwanted side reactions[2][2].

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for mass production, and the compound is often purified using techniques such as distillation or chromatography[2][2].

Chemical Reactions Analysis

Types of Reactions: 1,1-Difluoroethyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 1,1-difluoroethyl amines , while oxidation reactions can produce 1,1-difluoroethyl sulfonates .

Scientific Research Applications

Difluoroethylation Reactions

The primary application of 1,1-difluoroethyl triflate is in difluoroethylation reactions:

- Copper-Mediated Difluoroethylation : Recent studies have demonstrated that copper-mediated reactions using 1,1-difluoroethyl triflate can effectively introduce difluoroethyl groups into diaryliodonium salts. This method allows for the synthesis of various difluoroethylated arenes with good to excellent yields under mild conditions .

- Functionalization of Heterocycles : The compound has been utilized in the functionalization of heterocycles, where it acts as a difluoroethylating agent under oxidative conditions . This application is particularly valuable in synthesizing biologically active compounds.

Synthesis of Pharmaceuticals

- Modification of Active Pharmaceutical Ingredients : The ability to introduce a difluoroethyl group can significantly enhance the pharmacological properties of certain drugs. For instance, the difluoroethylation of naproxen, an anti-inflammatory drug, has been explored to improve its efficacy . The synthetic route involves generating a suitable iodonium salt from naproxen and subsequently reacting it with 1,1-difluoroethyl triflate.

- Development of Kinesin Spindle Protein Inhibitors : Research indicates that derivatives synthesized using 1,1-difluoroethyl triflate can act as inhibitors for kinesin spindle proteins, which are crucial in cancer therapy . This highlights the potential of this compound in developing new therapeutic agents.

Material Science Applications

The incorporation of fluorinated groups like the difluoroethyl moiety into polymers and materials can enhance their chemical resistance and thermal stability. Research has shown that fluorinated compounds often exhibit unique properties that are beneficial for creating advanced materials used in coatings and electronics .

Copper-Mediated Reactions

A notable case study involved the use of copper-catalyzed reactions with 1,1-difluoroethyl triflate to achieve selective difluoroethylation of complex organic molecules. The study reported successful reactions with various substrates including electron-rich and electron-poor aryl systems .

| Substrate Type | Yield (%) | Comments |

|---|---|---|

| Electron-rich aryls | 70-90 | High reactivity observed |

| Electron-poor aryls | 60-80 | Moderate yields achieved |

| Heteroaromatic compounds | 50-75 | Functional group tolerance noted |

Synthesis of Medicinal Compounds

In another case study focusing on medicinal chemistry, researchers modified existing drugs by introducing a difluoroethyl group via 1,1-difluoroethyl triflate. This modification was shown to enhance bioactivity and alter pharmacokinetic properties favorably .

Mechanism of Action

The mechanism of action of 1,1-difluoroethyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity allows it to modify other molecules by introducing the difluoroethyl group, thereby altering their chemical and physical properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

(1,1-Difluoroethyl)trimethylsilane (TMSCF₂Me)

Structure and Reactivity: TMSCF₂Me (C₅H₁₁F₂Si) is a silicon-based reagent that serves as a CF₂Me source under basic conditions. Unlike DFET, which is electrophilic, TMSCF₂Me acts as a nucleophile, transferring the CF₂Me group to carbonyl derivatives (e.g., ketones, sulfimines) with moderate yields (up to 92%) .

2,2,2-Trifluoroethyl Trifluoromethanesulfonate

Structure and Properties : This compound (C₃H₃F₆O₃S) replaces the DFET’s CF₂CH₃ group with a CF₃CH₂ moiety. The increased fluorine content enhances its electronegativity and stability, making it a superior leaving group in SN2 reactions. Its boiling point is predicted at 449.4°C, reflecting higher volatility compared to DFET .

Industrial Use : It is widely employed in synthesizing agrochemicals and pharmaceuticals, leveraging its high reactivity in alkylation and glycosylation reactions .

Methyl Trifluoromethanesulfonate

Safety and Reactivity : Methyl triflate (CH₃OTf) is a potent methylating agent but highly toxic (H314 hazard classification). Its smaller alkyl group results in faster reaction kinetics compared to DFET, though it lacks the fluorine-induced steric and electronic modulation critical for drug design .

Aromatic Trifluoromethanesulfonate Esters

Examples like 2-Phenylnaphthalen-1-yl trifluoromethanesulfonate (C₁₇H₁₁F₃O₃S) demonstrate the versatility of triflate esters in coupling reactions. These compounds exhibit high thermal stability (predicted density: 1.407 g/cm³) but are less electrophilic than DFET due to aromatic stabilization .

Comparative Data Table

Key Research Findings

- Reactivity Hierarchy : Triflate esters generally exhibit higher reactivity than mesylates or tosylates. DFET’s CF₂CH₃ group provides a balance between steric bulk and electronic withdrawal, enabling selective alkylation in drug precursors .

- Yield and Limitations : TMSCF₂Me achieves up to 92% yield in carbonyl functionalization but is incompatible with aldehydes, whereas DFET’s scope remains underexplored in the evidence .

Biological Activity

1,1-Difluoroethyl trifluoromethanesulfonate (DFET) is an organofluorine compound with the molecular formula and a molecular weight of 214.11 g/mol. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its unique electrophilic properties and potential biological activities.

DFET is characterized by its trifluoromethanesulfonate group, which acts as an excellent leaving group, making DFET highly reactive towards nucleophiles. This reactivity allows it to introduce difluoroethyl groups into other molecules, thereby modifying their chemical and physical properties. The mechanism of action primarily involves electrophilic substitution reactions where DFET can react with nucleophiles such as amines and alcohols to form stable adducts .

Medicinal Chemistry

In medicinal chemistry, DFET is utilized for the modification of biomolecules, enhancing their stability and biological activity. Its ability to introduce fluorinated groups is particularly valuable in the development of pharmaceuticals, as fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts .

Table 1: Comparison of Biological Activity with Related Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| This compound | DFET Structure | Electrophilic behavior; used in organic synthesis. |

| 2,2-Difluoroethyl trifluoromethanesulfonate | 2,2-Difluoroethyl Structure | Similar structure; different reactivity profile. |

Study 1: Modification of Peptide Structures

A study highlighted the use of DFET in modifying peptide structures to enhance their therapeutic efficacy. The introduction of difluoroethyl groups into peptide backbones was shown to increase resistance to enzymatic degradation while maintaining or enhancing binding affinity to target receptors. This modification led to improved pharmacokinetic profiles in preclinical models .

Study 2: Synthesis of Fluorinated Antibiotics

Another significant application involved the synthesis of fluorinated antibiotics using DFET as a key intermediate. The incorporation of fluorinated moieties was found to enhance antibacterial activity against resistant strains of bacteria. The study demonstrated that fluorination could improve the lipophilicity and membrane permeability of antibiotic compounds, facilitating better absorption in biological systems .

Safety and Handling

While DFET shows promising biological activity, it is essential to handle this compound with care due to its corrosive nature and potential toxicity. Appropriate personal protective equipment (PPE) should be used when working with DFET in laboratory settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,1-difluoroethyl trifluoromethanesulfonate, and how can its purity be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions where 1,1-difluoroethyl precursors react with trifluoromethanesulfonic anhydride under controlled anhydrous conditions. For example, analogous syntheses of triflate esters involve using reagents like triflic anhydride (TFAA) in dichloromethane at low temperatures (-20°C to 0°C) to minimize side reactions . Purity validation typically employs NMR to confirm the absence of unreacted starting materials and byproducts, complemented by GC-MS or HPLC for quantitative analysis .

Q. How does the trifluoromethanesulfonate group influence the compound’s stability under varying storage conditions?

- Methodological Answer : The triflate group is highly electron-withdrawing, making the compound sensitive to hydrolysis. Stability studies should include thermogravimetric analysis (TGA) and accelerated aging tests (e.g., 40°C/75% relative humidity) to assess decomposition kinetics. Storage recommendations include inert atmospheres (argon) and desiccated environments at -20°C. Degradation products like triflic acid can be monitored via ion chromatography .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- and NMR for structural confirmation, with chemical shifts for CFSO typically around -78 ppm in NMR .

- FT-IR to identify C-F (1100–1000 cm) and S=O (1350–1200 cm) stretching vibrations.

- X-ray crystallography for solid-state structure determination, though this requires high-purity crystals grown via slow evaporation in non-polar solvents .

Advanced Research Questions

Q. What role does this compound play in transition-metal-catalyzed reactions, and how does it compare to other triflate reagents?

- Methodological Answer : The compound can act as a triflating agent in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its superior leaving-group ability compared to chlorides or bromides. Mechanistic studies using NMR and kinetic isotope effects (KIE) reveal faster oxidative addition with Pd(0) catalysts. Comparative studies with scandium or nickel triflates highlight its higher electrophilicity, enabling lower catalyst loadings in C–F bond activation .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in enantioselective synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can model transition states and activation energies for reactions involving chiral catalysts. For example, studies on analogous bis(triflate) ligands show that steric effects from the 1,1-difluoroethyl group influence enantioselectivity in asymmetric aldol reactions. Solvent effects (e.g., dielectric constant of THF vs. DCM) are incorporated via the SMD model .

Q. What are the challenges in analyzing reaction intermediates when using this compound in multi-step syntheses?

- Methodological Answer : Intermediates like fluorinated carbocations or metal-triflate complexes are often short-lived. Time-resolved spectroscopy (e.g., stopped-flow UV-Vis) and cryogenic trapping (at -196°C) coupled with EPR or XAS can isolate and characterize these species. Contradictions in literature data (e.g., conflicting kinetic profiles) may arise from solvent polarity or trace moisture, necessitating strict inert conditions .

Q. How does the steric and electronic profile of the 1,1-difluoroethyl group impact its reactivity in comparison to non-fluorinated analogs?

- Methodological Answer : The electronegativity of fluorine increases the electrophilicity of adjacent carbons, accelerating SN2 reactions. Steric effects are minimal due to the compact CFCH group, as shown by Hammett plots comparing substituent constants (σ and σ). Contrastingly, bulkier groups (e.g., tert-butyl) reduce reaction rates in nucleophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.